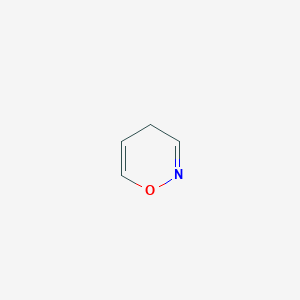

4H-1,2-Oxazine

Description

Structure

3D Structure

Properties

CAS No. |

289-81-6 |

|---|---|

Molecular Formula |

C4H5NO |

Molecular Weight |

83.09 g/mol |

IUPAC Name |

4H-oxazine |

InChI |

InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h2-4H,1H2 |

InChI Key |

BMRPOOWUTVUBRI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CON=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4h 1,2 Oxazine and Its Derivatives

Hetero Diels-Alder Cycloadditions in 4H-1,2-Oxazine Synthesis

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocyclic rings. In the context of this compound synthesis, this [4+2] cycloaddition typically involves a 1-oxa-2-azabutadiene system (the hetero-diene) reacting with a dienophile. This methodology allows for the direct formation of the oxazine (B8389632) ring with a high degree of control over its substitution pattern.

α-Nitrosoolefin-Mediated Approaches to 5,6-Dihydro-4H-1,2-Oxazines

A prominent strategy for the synthesis of 5,6-dihydro-4H-1,2-oxazines involves the in-situ generation of α-nitrosoolefins, which act as reactive heterodienes in HDA reactions. One common method for generating these transient species is from ketoximes. For instance, the treatment of ketoximes with an oxidizing agent like chloramine-T produces α-nitrosoolefins, which are then trapped by an alkene to yield the corresponding 5,6-dihydro-4H-1,2-oxazine. researchgate.net This approach has been successfully applied to synthesize a variety of new 5,6-dihydro-4H-1,2-oxazine derivatives. researchgate.net Similarly, α-nitrosostyrenes can undergo cycloaddition with olefins to provide these heterocyclic systems. The scope and mechanism of this reaction have been investigated, highlighting its utility in forming the 1,2-oxazine ring.

The reaction of ketoximes with terminal acetylenes in the presence of chloramine-T also leads to the formation of 6H-1,2-oxazine derivatives, demonstrating the versatility of in-situ generated α-nitrosoolefins. semanticscholar.org

Strategic Application of Substituted Olefins and Dienophiles for Regio- and Stereocontrol

The substitution pattern of both the diene and the dienophile in the hetero-Diels-Alder reaction plays a crucial role in determining the regioselectivity and stereoselectivity of the resulting this compound product. The regioselectivity is influenced by the electronic nature and position of substituents on the diene. researchgate.net For example, the reaction of β-halo-α-nitrosoethylenes with ethyl vinyl ether has been shown to produce single stereoisomers of cis-(4S,6S)- and cis-(4R,6R)-6-ethoxy-4-halo-5,6-dihydro-4H-1,2-oxazines in moderate to good yields, demonstrating excellent diastereoselectivity. researchgate.net

The use of chiral auxiliaries or catalysts can also be employed to achieve high levels of enantioselectivity in these cycloadditions. The predictable nature of the HDA reaction, governed by frontier molecular orbital theory, allows for the rational design of substrates to achieve the desired regio- and stereochemical outcomes. The inherent strain in some cycloadducts, such as those derived from cyclic dienes, can be exploited for further synthetic transformations. nih.gov

Non-Catalyzed Hetero Diels-Alder Reactions with Cyano-Functionalized Nitroalkenes

Recent studies have highlighted the efficacy of non-catalyzed hetero-Diels-Alder reactions for the synthesis of 1,2-oxazine N-oxides. bohrium.comosi.lv These reactions often proceed with high regioselectivity at mild temperatures. bohrium.comosi.lv A notable example is the reaction between E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane (B75326), which occurs under non-catalytic conditions with complete regiocontrol. mdpi.comresearchgate.net

Quantum-chemical studies, including Density Functional Theory (DFT) calculations, have provided insight into the mechanism of these reactions. mdpi.comresearchgate.net The calculations suggest a polar but single-step reaction mechanism. mdpi.comresearchgate.net Further analysis using Bonding Evolution Theory (BET) indicates a two-stage, one-step mechanism where the formation of the C4-C5 bond precedes the formation of the O1-C6 bond. mdpi.comresearchgate.net The high electrophilicity of the cyano-functionalized nitroalkenes is a key factor driving these reactions. mdpi.com

Table 1: Selected Examples of Non-Catalyzed Hetero-Diels-Alder Reactions of E-2-aryl-1-cyano-1-nitroethenes with Methylenecyclopentane mdpi.comresearchgate.net

| Entry | Aryl Group (Ar) | Reaction Conditions | Product | Yield (%) |

| 1 | Phenyl | Chloroform (B151607), 60°C, 24h | 8-cyano-9-phenyl-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide | High |

| 2 | 4-Methylphenyl | Chloroform, 60°C, 24h | 8-cyano-9-(4-methylphenyl)-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide | High |

| 3 | 4-Chlorophenyl | Chloroform, 60°C, 24h | 8-cyano-9-(4-chlorophenyl)-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide | High |

Cyclization Reactions for this compound Ring Formation

Besides cycloaddition reactions, the formation of the this compound ring can also be achieved through various cyclization strategies. These methods often involve the formation of a key bond to close the six-membered ring from a pre-functionalized acyclic precursor.

Intramolecular Cyclizations and Cascade Processes in 1,2-Oxazine Construction

Intramolecular cyclization reactions are a powerful tool for the synthesis of heterocyclic compounds, including 1,2-oxazines. A notable example is the 6-endo-trig cyclization of allenyl-substituted hydroxylamines to form 3,6-dihydro-2H-1,2-oxazines. researchgate.net Detailed experimental and computational studies have shown that this reaction proceeds through a zwitterionic intermediate with an allyl cation subunit. researchgate.net The solvent plays a crucial role in suppressing side-product formation, while the effect of acids or bases on the reaction rate is moderate. researchgate.net A significant primary isotope effect observed with O-deuterated allenyl hydroxylamine (B1172632) indicates that proton transfer is a key part of the rate-determining step. researchgate.net

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex polycyclic systems that can include the 1,2-oxazine motif. For instance, a palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes with hydroxylamine has been developed for the construction of tricyclic quinolin-2(1H)-one scaffolds, demonstrating the potential for complex molecule synthesis involving oxazine-like intermediates. rsc.org Base-mediated cascade reactions between malonate esters and acrolein have also been developed to access complex polycyclic systems, showcasing the power of cascade processes in generating molecular complexity. nih.gov

Multi-Component Reactions for Diversified this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While MCRs are widely used for the synthesis of various heterocyclic systems, their specific application for the direct construction of the this compound core is an area of ongoing development. Many reported MCRs for oxazine synthesis lead to other isomers such as 1,3-oxazines or 1,4-oxazines. For example, a Yb(OTf)3-assisted, acid-catalyzed one-pot cyclocondensation reaction has been demonstrated for the efficient synthesis of 2-amino-4,6-diaryl-4H-1,3-oxazines. researchgate.net

The development of novel MCRs that specifically target the this compound scaffold remains a desirable goal in synthetic organic chemistry. Such reactions would provide rapid access to a wide range of structurally diverse 1,2-oxazine derivatives from simple and readily available starting materials.

Metal-Catalyzed Synthetic Routes to this compound Derivatives

The use of transition metal catalysts has provided powerful and efficient methods for the synthesis and subsequent modification of 1,2-oxazine rings. Rhodium and palladium catalysts, in particular, have been instrumental in developing novel annulation and cross-coupling strategies.

Rhodium(II)-Catalyzed Annulations for Fused 1,2-Oxazine Systems

Rhodium(II) catalysis has enabled the diastereoselective synthesis of fused 1,2-oxazine systems through [3+3]-annulation reactions. A notable example is the reaction of 5,6-dihydro-4H-1,2-oxazine N-oxides (cyclic nitronates) with vinyl diazoacetates. mdpi.com This process, catalyzed by rhodium(II) octanoate (B1194180) in THF at room temperature, yields bicyclic unsaturated nitroso acetals, specifically 4a,5,6,7-tetrahydro-2H- mdpi.comresearchgate.netoxazino[2,3-b] mdpi.comresearchgate.netoxazines. mdpi.com The reaction proceeds with good yields and excellent diastereoselectivity, producing only a single diastereomer in many cases. mdpi.com The stereoselectivity of the annulation is high, leading to the formation of products with a pseudo-axial orientation of protons at C(4a) and C(5), as confirmed by NMR spectroscopy and X-ray analysis. mdpi.com

Table 1: Rhodium(II)-Catalyzed [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates mdpi.com

| Nitronate (1) Substituents | Diazoacetate (2) Substituent (R³) | Product (3) | Yield (%) |

|---|---|---|---|

| R¹=Ph, R²=H | Et | 3a | 81 |

| R¹=4-MeC₆H₄, R²=H | Et | 3b | 80 |

| R¹=4-FC₆H₄, R²=H | Et | 3c | 77 |

| R¹=4-ClC₆H₄, R²=H | Et | 3d | 84 |

| R¹=Ph, R²=H | Me | 3j | 80 |

Palladium-Catalyzed Cross-Coupling Reactions for 1,2-Oxazine Functionalization

Palladium-catalyzed cross-coupling reactions are highly effective for introducing aryl and alkynyl groups onto the 6H-1,2-oxazine core, starting from halogenated precursors. beilstein-journals.org Suzuki-Miyaura and Sonogashira couplings have been successfully applied to functionalize the C4 position of the oxazine ring.

For instance, 4-bromo-6H-1,2-oxazines react with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate to afford 4-aryl-substituted 6H-1,2-oxazines in good yields. beilstein-journals.org Similarly, Sonogashira coupling of 4-bromo-6H-1,2-oxazines with terminal alkynes, using a catalyst system like PdCl₂(PPh₃)₂ and CuI in the presence of an amine base, provides the corresponding 4-alkynyl-6H-1,2-oxazines. beilstein-journals.org These functionalized oxazines are valuable precursors for synthesizing more complex molecules, such as highly substituted pyridines. beilstein-journals.org

Table 2: Palladium-Catalyzed Functionalization of 4-Bromo-6H-1,2-oxazines beilstein-journals.org

| Coupling Reaction | R¹ Substituent | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | CO₂Et | Phenylboronic acid | 8a | 82 |

| Suzuki | Ph | Phenylboronic acid | 8b | 77 |

| Sonogashira | CO₂Et | Phenylacetylene | 9a | 85 |

| Sonogashira | Ph | Phenylacetylene | 9b | 83 |

Synthesis via Cyclic Nitronates and N-Oxide Intermediates

Cyclic nitronates, specifically 5,6-dihydro-4H-1,2-oxazine N-oxides, are versatile intermediates in the synthesis of 1,2-oxazine derivatives. Their unique reactivity allows for novel transformations, including deoxygenative functionalization and divergent annulation reactions.

Deoxygenative Arylation of 5,6-Dihydro-4H-1,2-Oxazine N-Oxides with Arynes

A unique method for the synthesis of 3-(2-hydroxyaryl)-substituted 1,2-oxazines involves the deoxygenative C-H arylation of 5,6-dihydro-4H-1,2-oxazine N-oxides with arynes. acs.orgnih.gov This reaction proceeds through an unprecedented 1,3-dipolar cycloaddition of the cyclic nitronate to the aryne intermediate. researchgate.netnih.gov This cycloaddition forms an unusual tricyclic nitroso acetal (B89532). researchgate.netacs.org Subsequent treatment of this intermediate with either a base (cesium fluoride) or an acid (trifluoroacetic acid) selectively cleaves the N-O bond of the newly formed isoxazoline (B3343090) ring, leading to the deoxygenated and arylated 1,2-oxazine product. researchgate.netnih.gov In some cases, the transient cycloadducts have been successfully isolated and characterized. researchgate.netacs.org

Table 3: Deoxygenative Arylation of 1,2-Oxazine N-Oxides with Arynes researchgate.net

| Nitronate (1) Substituents | Aryne Precursor Substituent (R³) | Base/Acid | Product (2) | Yield (%) |

|---|---|---|---|---|

| R¹, R² = Ph | H | CsF | 2aa | 82 |

| R¹, R² = 4-MeC₆H₄ | H | CsF | 2ba | 75 |

| R¹, R² = 4-ClC₆H₄ | H | CsF | 2ca | 81 |

| R¹, R² = Ph | 4-Me | CsF | 2ab | 77 |

| R¹, R² = Ph | 4-OMe | CsF | 2ac | 68 |

Divergent Annulations of 5,6-Dihydro-4H-1,2-Oxazine N-Oxides with Enol Diazoacetates

The reaction between 5,6-dihydro-4H-1,2-oxazine N-oxides and enol diazoacetates demonstrates divergent reactivity that is dependent on the rhodium catalyst loading. researchgate.net This allows for the selective synthesis of distinct heterocyclic systems from the same set of starting materials.

When a higher catalyst loading (e.g., 2 mol % Rh₂(Oct)₄) is used, the reaction proceeds via a chemoselective [3+3]-annulation, as described in section 2.3.1, to yield 1,2-oxazine-fused 1,2-oxazine derivatives. mdpi.comresearchgate.net In contrast, at very low catalyst loadings (e.g., 0.03 mol %), the reaction pathway shifts. researchgate.net Under these conditions, the enol diazoacetate is first converted into a cyclopropene (B1174273) derivative. This intermediate then reacts in situ with the 1,2-oxazine N-oxide through a tandem [3+2]-cycloaddition–rearrangement sequence, ultimately producing oxazine-fused aziridines. researchgate.net This catalytic control over the reaction pathway provides a versatile strategy for accessing rare heterocyclic scaffolds with high diastereoselectivity. researchgate.net

Table 4: Catalyst-Dependent Divergent Annulation Products researchgate.net

| Catalyst Loading | Reaction Pathway | Product Type |

|---|---|---|

| High (2 mol %) | [3+3]-Annulation | 1,2-Oxazine-fused 1,2-Oxazine |

Mechanistic Investigations and Reactivity Studies of 4h 1,2 Oxazine

Retro-Diels-Alder Reactions of 4H-1,2-Benzoxazines

Detailed Analysis of Unimolecular Fragmentation Pathways

Experimental and computational studies, including density functional theory (DFT), have elucidated the mechanism of o-QM generation from 4H-1,2-benzoxazines. nih.gov The rate-determining step of this process is the retro-hetero-Diels-Alder reaction of the 4H-1,2-benzoxazine itself, not the subsequent Diels-Alder reaction of the resulting o-QM. acs.orgnih.gov This reaction involves the cleavage of a single C-C bond and a single O-N bond within the asymmetric six-membered ring. acs.orgacs.org

The fragmentation is believed to proceed through a polarized transition state where the cleavage of the O-N bond occurs before the C-C bond cleavage. acs.orgnih.gov This is supported by the significant influence of electronic substituents and solvent polarity on the reaction rate. acs.orgnih.gov For instance, N-acyl-3,4-dihydro-1H-2,1-benzoxazines undergo thermal decomposition by losing formaldehyde (B43269) in a retro-Diels-Alder reaction, leading to N-acylazaxylylenes that then undergo a 6π electrocyclization. rsc.org

Influence of Electronic Substituents and Solvent Polarity on Reaction Kinetics and Transition States

The rate of the retro-Diels-Alder reaction of 4H-1,2-benzoxazines is highly sensitive to both the electronic properties of substituents on the benzene (B151609) ring and the polarity of the solvent. acs.orgnih.gov

Electronic Substituent Effects: The position and nature of substituents on the benzene ring have a pronounced and characteristic effect on the reaction rate. acs.orgnih.gov

An electron-withdrawing group like a trifluoromethyl (CF3) group at the C5, C6, or C7 positions slows down the reaction compared to the unsubstituted counterpart. acs.orgnih.gov In contrast, the same substituent at the C8 position accelerates the reaction. acs.orgnih.gov

Substitution at the C5 position, in particular, leads to a significant deceleration of the reaction. acs.orgnih.gov

Similar positional effects are observed with other electron-withdrawing groups such as chlorine (Cl) and nitro (NO2) groups. acs.orgnih.gov

The reaction rate is affected by the electron-withdrawing capability of the substituent on the benzene ring of the 4H-1,2-benzoxazines; a stronger electron-withdrawing ability results in a slower reaction. lookchem.com

These observations are attributed to the differential inductive effects of the substituents at various positions, which supports the model of a polarized transition state. acs.orgnih.gov

Solvent Polarity Effects: The reaction proceeds more rapidly in polar solvents like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov This is likely due to the stabilization of the electronically polarized transition state by the polar solvent molecules. acs.orgnih.gov Studies on other retro-Diels-Alder reactions have also shown that polar solvents can lower activation barriers by stabilizing polar transition states. researchgate.net

Rearrangement and Isomerization Pathways of 4H-1,2-Oxazine Rings

The this compound ring system and its saturated counterpart, oxazinane, exhibit complex rearrangement and isomerization behaviors influenced by stereoelectronic and steric factors.

Theoretical and Experimental Probing of the Anomeric Effect and Conformational Preferences in Oxazinane Rings

The conformational preferences in substituted oxazinane rings are governed by a delicate balance of non-covalent interactions and hyperconjugative effects, collectively contributing to the anomeric effect. researchgate.netrsc.org The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon of a heterocyclic ring to adopt an axial orientation over the sterically less hindered equatorial position. e4journal.com

Computational studies using DFT and Natural Bond Orbital (NBO) analysis have been instrumental in dissecting these interactions. researchgate.net In di-substituted oxazinane rings, the conformational preferences are a result of competing forces including weak van der Waals forces, dipole-dipole interactions, electrostatic forces, hydrogen bonding, steric effects, and hyperconjugative interactions. researchgate.netrsc.org The hyperconjugation involves the delocalization of lone pair electrons from the ring heteroatoms (oxygen and nitrogen) into antibonding σ* orbitals. researchgate.net The presence of both oxygen and nitrogen atoms adjacent to each other in the oxazinane ring presents a unique case for studying the anomeric effect. researchgate.net

Thermal and Catalyzed Isomerizations of this compound Systems

Thermal and catalyzed isomerizations are important transformations of this compound derivatives. For instance, 5,6-dihydro-4H-1,2-oxazines can be isomerized to conjugated 6H-1,2-oxazines through base or acid catalysis. researchgate.net

In the case of oxazinane rings, thermal amine-promoted isomerization has been studied using DFT methods. researchgate.net The proposed mechanism involves the abstraction of a proton from the C-3 position by an amine, followed by its re-addition, leading to either the original or an isomeric conformer. researchgate.net Computational studies have also suggested that steric effects can lead to the breaking of the O-N bond in the transition state, resulting in a ring contraction from a six-membered to a five-membered ring. researchgate.netrsc.org

Catalyzed isomerizations have also been developed. For example, a gold(III)-catalyzed isomerization of allenes has been used to generate 1,3-dienes in situ, which can then participate in reactions with 1,2-oxazine precursors. researchgate.net Additionally, gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides provides a route to 4H-benzo[d] acs.orgresearchgate.netoxazines. nih.govacs.org

Regioselectivity and Chemoselectivity in this compound Transformations

Controlling regioselectivity and chemoselectivity is crucial for the synthetic utility of this compound transformations.

Regioselectivity: The synthesis of 6-halomethyl-5,6-dihydro-4H-1,2-oxazines can be achieved through regioselective iodine- or NBS-mediated cyclization of dilithiated acetophenone-oximes with allyl bromide. researchgate.net In hetero Diels-Alder reactions, the reaction of in-situ generated nitroso alkenes with methoxyallene (B81269) derivatives yields 4H-1,2-oxazines with an exo-methylene group at the C-5 position. researchgate.net

Chemoselectivity: The reaction of 5,6-dihydro-4H-1,2-oxazine N-oxides with enol diazoacetates demonstrates switchable chemoselectivity depending on the catalyst loading. researchgate.net With a higher catalyst loading, a [3+3]-annulation occurs, while a lower loading leads to a tandem [3+2]-cycloaddition-rearrangement. researchgate.net Reductive transformations of 5,6-dihydro-4H-1,2-oxazines also exhibit chemoselectivity, with different reagents leading to various products such as 4-hydroxy ketoximes, N-hydroxypyrrolidine derivatives, or pyrroles. dntb.gov.ua

Tandem [3+2]-Cycloaddition and [4+2]-Cycloreversion Sequences

A synthetically valuable transformation involving 1,2-oxazine N-oxides is the tandem [3+2]-cycloaddition and [4+2]-cycloreversion sequence. This process is particularly effective in the reaction of 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides with arynes, which are generated in situ from precursors like o-silylaryl triflates. rsc.orgchim.it

In this sequence, the 5,6-dihydro-4H-1,2-oxazine N-oxide functions as a 1,3-dipole, specifically as a surrogate for a rarely accessible unsaturated nitrile oxide. rsc.orgchim.it The reaction is initiated by a [3+2]-cycloaddition between the N-oxide and the aryne. rsc.orgchim.itresearchgate.net This step results in the formation of a transient, polycyclic nitroso acetal (B89532) intermediate. chim.itresearchgate.net

Following the initial cycloaddition, the intermediate undergoes a [4+2]-cycloreversion, which is a type of retro-Diels-Alder reaction. rsc.orgchim.it This fragmentation of the 5,6-dihydro-2H-1,2-oxazine ring within the intermediate leads to the formation of the final, stable products, which are typically substituted 3-vinyl-1,2-benzisoxazoles, along with a carbonyl compound (e.g., acetone) as a byproduct. chim.it This reaction cascade provides a high-yield and regioselective route to complex benzisoxazole structures. rsc.orgchim.it

Reactions Involving N-Oxide Functionality in 1,2-Oxazine Systems

The N-oxide functionality is a cornerstone of the reactivity of 5,6-dihydro-4H-1,2-oxazine N-oxides (cyclic nitronates), with the facile cleavage of the N-O bond being a key characteristic that enables numerous synthetic transformations. mdpi.comsci-hub.se

One significant reaction involves a tandem acylation/ researchgate.netresearchgate.net-rearrangement process. This sequence achieves a site-selective C-H oxygenation of the 1,2-oxazine N-oxide ring system. nih.gov This powerful strategy has been utilized as a key step in the asymmetric total synthesis of complex, pharmaceutically relevant molecules. nih.gov

The N-oxide group also participates directly in cycloaddition reactions. In reactions with aryne precursors, the cyclic nitronate can undergo a [3+2]-cycloaddition to form an unusual tricyclic nitroso acetal. researchgate.net Subsequent cleavage of the newly formed isoxazoline (B3343090) ring's N-O bond, prompted by a base or acid, leads to deoxygenative C-H arylation, producing 3-(2-hydroxyaryl)-substituted 1,2-oxazines. researchgate.net

Furthermore, the N-oxide facilitates reductive ring transformations that convert the 1,2-oxazine core into other valuable heterocyclic structures. For instance, reductive 1,2-oxazine ring contraction can be employed to construct pyrrolidine (B122466) rings with high regio- and stereoselectivity. nih.gov This method provides access to enantiopure 3,4-disubstituted prolinols. nih.gov Similarly, the synthetic potential of the 1,2-oxazine ring has been demonstrated through its reductive contraction to form tetrahydrofuran (B95107) derivatives. researchgate.net The N-O bond can also be cleaved through hydrogenolysis, making 1,2-oxazine derivatives useful precursors for 1,4-amino alcohols. researchgate.net

Computational and Theoretical Chemistry of 4h 1,2 Oxazine

Density Functional Theory (DFT) Studies on 4H-1,2-Oxazine Systems

Density Functional Theory (DFT) has become a cornerstone for investigating the properties of heterocyclic compounds like this compound. These computational methods allow for the accurate prediction of molecular structure, energy, and electronic properties, providing a window into the molecule's intrinsic characteristics.

DFT calculations are instrumental in mapping the electron distribution within the this compound ring, which is fundamental to understanding its bonding and polarity. Studies on related oxazine (B8389632) derivatives provide a model for the electronic landscape of this heterocyclic system. For instance, in a computationally analyzed 2,3-diphenyl-2H-benzo[b] Current time information in Boston, MA, US.nih.govoxazin-2-ol, the oxygen atoms of the hydroxyl and cyclic ether groups were identified as the most negative atomic sites. mdpi.com The natural charges on these atoms were calculated to be -0.7505 e and -0.5424 e, respectively, while the carbon atoms bonded to them were the most positive sites. mdpi.com This significant charge separation indicates a high degree of polarity in the C-O bonds.

The non-planar nature of the this compound ring means it can adopt several different three-dimensional shapes, or conformations. Conformational analysis using DFT is employed to identify the most stable of these conformations and to map the potential energy surface that governs their interconversion. For six-membered rings like this compound, which contain both sp² and sp³ hybridized atoms, common conformations include half-chair, boat, and twist-boat forms.

Computational studies on similar heterocyclic systems have demonstrated the power of this approach. For example, DFT calculations have been used to identify stable conformers in carborane-containing tetrazolyl 1,3,5-triazines, where two distinct conformers were found to coexist within the crystal structure. mdpi.com The process involves optimizing the geometry of each possible conformer and calculating its corresponding energy. The structure with the lowest energy is identified as the most stable conformer. The energy barriers between these stable forms are then calculated by locating the transition states on the potential energy surface, providing a complete picture of the molecule's dynamic conformational behavior.

To predict how this compound and its derivatives will behave in chemical reactions, computational chemists rely on MESP and FMO analyses. The MESP map visualizes the electrostatic potential on the electron density surface of a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In one study of an oxazine derivative, the MESP map revealed a high electron density associated with the oxygen atoms and a high positive charge density at a hydroxyl proton, pinpointing these as likely sites of interaction. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net DFT calculations on an oxazine derivative provided specific values for these and other reactivity descriptors. mdpi.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8442 |

| LUMO Energy | -1.5252 |

| Energy Gap (ΔE) | 4.3190 |

| Ionization Potential (I) | 5.8442 |

| Electron Affinity (A) | 1.5252 |

| Chemical Potential (μ) | -3.6847 |

| Hardness (η) | 4.3190 |

| Electrophilicity Index (ω) | 1.5718 |

Computational Modeling of Reaction Mechanisms Involving this compound

Beyond static properties, computational chemistry provides powerful tools for modeling the dynamic processes of chemical reactions. By simulating reaction pathways, researchers can characterize transition states and understand the intricate electronic rearrangements that occur as reactants are converted into products.

Understanding a chemical reaction mechanism requires the identification of its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to locate and optimize the geometry of these fleeting structures, and frequency calculations confirm their identity by the presence of a single imaginary frequency. researchgate.net

A key example is the computational study of the retro-Diels-Alder reaction of 4H-1,2-benzoxazines, which generate o-quinone methides under thermal conditions. nih.gov DFT studies revealed that this reaction proceeds through a highly polarized transition state where the cleavage of the O-N bond occurs before the C-C bond breaks. nih.gov The rate of this reaction was found to be strongly influenced by the polarity of the solvent and the electronic nature of substituents on the benzene (B151609) ring, observations that support the calculated polarized nature of the TS. nih.gov

Similarly, the hetero-Diels-Alder reaction between nitroalkenes and an alkene to form spirocyclic-1,2-oxazine N-oxides was shown through DFT to be a polar, single-step mechanism. mdpi.com The calculations provided key thermodynamic parameters for the transition states involved. mdpi.com

| Species | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) |

|---|---|---|

| Molecular Complex (MC) | -7.7 | 4.1 |

| Transition State (TS) | 12.3 | 27.5 |

For an even more detailed view of bond formation and cleavage, Bonding Evolution Theory (BET) can be applied. BET analyzes the topological changes in the Electron Localization Function (ELF) along a reaction coordinate, providing a clear, visual sequence of how electron density reorganizes to break old bonds and form new ones.

This method was applied to the [4+2] cycloaddition reaction that forms a spirocyclic-1,2-oxazine N-oxide. mdpi.com The BET analysis provided a clear picture of the electron reorganization, showing that the mechanism is a "two-stage one-step" process. mdpi.com It revealed that the formation of the first C-C single bond is initiated by the merging of two pseudoradical centers. mdpi.com The second bond, the O-C bond, forms much later in the reaction sequence through a donation of non-bonding electron density from the oxygen atom to a carbon atom, only after the first C-C bond is almost completely formed. mdpi.com This level of detail, which goes beyond simple transition state analysis, is crucial for a fundamental understanding of complex reaction mechanisms.

Predictive Modeling for Regio- and Stereoselectivity in this compound Reactions

Computational modeling has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions involving the this compound core. Theoretical frameworks such as Density Functional Theory (DFT) are pivotal in elucidating reaction mechanisms and forecasting the regio- and stereoselectivity of cycloaddition reactions that form the oxazine ring. mdpi.com

One key area of study is the hetero-Diels-Alder (HDA) reaction. Research has shown that the reaction between E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane (B75326) to form spirocyclic-1,2-oxazine N-oxides proceeds with complete regiocontrol without the need for a catalyst. mdpi.com Computational analysis using Conceptual Density Functional Theory (CDFT) has been successfully employed to predict this regioselectivity. mdpi.com CDFT allows for the calculation of local reactivity indices, which indicate that the reaction is controlled by the interaction between the most electrophilic center of one molecule and the most nucleophilic center of the other. mdpi.com In this specific HDA reaction, the nucleophilic attack occurs from the C1 atom of methylenecyclopentane to the C2 position of the nitrovinyl group, a prediction that aligns perfectly with experimental observations. mdpi.com

Further mechanistic insights have been gained through Bonding Evolution Theory (BET), which provides a detailed picture of electron density reorganization throughout the reaction. mdpi.com BET analysis of the reaction to form the 1,2-oxazine ring reveals a polar, single-step, yet two-stage mechanism. The process begins with the formation of two pseudoradical centers, leading to the creation of the first C-C bond. The second O-C bond forms near the end of the reaction pathway, completing the heterocyclic ring. mdpi.com This detailed computational analysis confirms the polar nature of the reaction and explains the observed high selectivity. mdpi.com

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Conceptual Density Functional Theory (CDFT) | Prediction of Regioselectivity | Correctly predicted that the reaction course is controlled by interactions between the most electrophilic and nucleophilic centers, leading to a single regioisomer. | mdpi.com |

| Density Functional Theory (DFT) | Mechanism Elucidation | Confirmed a polar, single-step reaction mechanism for the hetero-Diels-Alder reaction. | mdpi.com |

| Bonding Evolution Theory (BET) | Analysis of Bond Formation | Revealed a two-stage, one-step mechanism where the C-C bond forms significantly before the O-C bond, clarifying the sequence of electron density changes. | mdpi.com |

Theoretical Insights into Molecular Properties and Electronic Applications

Theoretical chemistry provides a powerful lens through which the unique electronic properties of oxazine-containing systems can be understood and harnessed for advanced applications, particularly in optics and electronics.

A combined experimental and theoretical approach has identified certain oxazine-based compounds as a promising class of multi-state molecular switches with significant second-order non-linear optical (NLO) properties. acs.orgacs.org These molecules can exist in a closed form and an open form, with the transition triggered by an acid stimulus. acs.org The cleavage of a C-O bond transforms the molecule into an open, π-conjugated form, which leads to a dramatic change in its NLO response. acs.orgacs.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been crucial in understanding these properties. acs.org The open form of these oxazine derivatives is characterized by significantly larger first hyperpolarizabilities (a measure of second-order NLO activity) compared to the closed form. acs.org The magnitude of this NLO contrast is heavily influenced by the nature of the substituents on the molecule. Systems bearing electron-donating groups exhibit particularly large switching properties, higher charge transfer upon opening, and larger first hyperpolarizabilities. acs.org These computational studies not only corroborate experimental findings from techniques like hyper-Rayleigh scattering but also provide a predictive framework for designing new oxazine derivatives with enhanced NLO switching capabilities for potential use in optical data storage and processing. acs.orgacs.org

| Property | Closed Form (a) | Open Form (b+) | Significance | Reference |

|---|---|---|---|---|

| First Hyperpolarizability (β) | Low | High | Large contrast ratio enables NLO switching. | acs.orgacs.org |

| π-Conjugation | Limited | Extended | The extended conjugation in the open form is responsible for the enhanced NLO properties. | acs.org |

| Excitation Energy | High | Low | The open form absorbs light at longer wavelengths (red-shifted). | acs.org |

| Stimulus for Conversion | Acido-triggered (Cleavage of C-O bond) | Allows for external control over the NLO properties. | acs.org |

The inherent structure of the oxazine ring lends itself to integration into larger polymeric systems, opening avenues for new functional materials. Theoretical and experimental studies have explored the synthesis of polymers incorporating oxazine units as precursors for conductive materials. nih.gov Intrinsically conductive polymers are characterized by a backbone of conjugated π-π bonds that facilitate the transfer of electrical charge. mdpi.com

To overcome the processing challenges often associated with conductive polymers, researchers have synthesized novel monomers, including thiophene-substituted 2-oxazines. nih.gov These monomers can be polymerized via standard cationic ring-opening polymerization (CROP) to create thermally stable poly(2-oxazine)s. nih.gov The resulting polymers contain thiophene (B33073) side chains, which are well-known electroactive segments. The poly(2-oxazine) backbone provides processability and thermal stability, with glass transition temperatures observed between 50 °C and 100 °C and thermal stability beyond 250 °C. nih.gov

While the poly(2-oxazine) backbone itself is not intrinsically conducting, it serves as a scaffold. The close proximity of the thiophene side chains in the polymer architecture is designed to facilitate inter-chain charge transfer after a subsequent chemical or electrochemical polymerization of the thiophene units. This approach aims to create a co-chain or ladder-type structure where the processable poly(2-oxazine) backbone supports a parallel, covalently bonded conducting polymer backbone, preserving charge mobility. nih.gov This strategy positions oxazine-based polymers as promising and highly tailorable precursors for developing functional conductive materials for applications in bioelectronics and smart tissue interfaces. nih.gov

Derivatives and Analogs of 4h 1,2 Oxazine: Synthesis and Transformative Potential

Benzo-Fused 4H-1,2-Oxazines (4H-1,2-Benzoxazines)

Synthetic Access to Substituted 4H-1,2-Benzoxazines

A general and effective method for the synthesis of functionalized 4H-1,2-benzoxazine derivatives has been developed. nih.gov This approach involves the treatment of methyl 2-nitro-3-phenylpropionate with an excess of trifluoromethanesulfonic acid, which yields 3-methoxycarbonyl-4H-1,2-benzoxazine in good yield. nih.gov This methodology is particularly amenable to the synthesis of 4H-1,2-benzoxazine rings bearing various electron-withdrawing substituents on the benzene (B151609) ring. nih.gov

The presence of electron-withdrawing groups on the benzene ring of the starting material, methyl 3-aryl-2-nitropropionates, favors the strong Brønsted acid-catalyzed intramolecular cyclization to form 4H-1,2-benzoxazines. acs.org Conversely, the presence of electron-donating groups, such as methyl or methoxy, on the aromatic ring leads to lower yields of the desired benzoxazine. acs.org In some cases, with strongly donating groups, alternative products like spiro compounds may be formed as the major product. acs.org

Unique Reactivity Profiles and Subsequent Transformations of Fused Systems

4H-1,2-Benzoxazines are valuable precursors for the generation of substituted o-quinone methides (o-QMs). nih.govnih.gov This transformation occurs through a retro-hetero-Diels-Alder reaction under mild thermal conditions. nih.gov The generated o-QMs can then participate in in-situ Diels-Alder reactions with various dienophiles to produce substituted phenols and chroman derivatives. nih.gov

Mechanistic studies, including experimental and density functional theory (DFT) calculations, have revealed key aspects of this retro-Diels-Alder reaction. nih.gov The rate-determining step is the generation of the o-QM from the 4H-1,2-benzoxazine. nih.gov The reaction rate is significantly influenced by both the electronic properties of the substituents on the benzene ring and the polarity of the solvent. nih.gov Polar solvents, such as dimethyl sulfoxide (B87167), accelerate the reaction by stabilizing the polarized transition state structure. nih.gov

The position of electron-withdrawing substituents on the benzene ring has a notable effect on the reaction rate. nih.gov For instance, a trifluoromethyl group at the C8 position accelerates the reaction, while the same group at the C5, C6, or C7 positions decelerates it compared to the unsubstituted analog. nih.gov This positional effect is attributed to the differential inductive effects of the substituent at various positions. nih.gov These findings support a mechanism involving a polarized transition state where the O-N bond cleavage precedes the C-C bond cleavage. nih.gov

5,6-Dihydro-4H-1,2-Oxazines and their N-Oxides

Stereoselective Preparation and Characterization of Dihydro-Oxazines

The synthesis of 5,6-dihydro-4H-1,2-oxazines and their N-oxides, also known as six-membered cyclic nitronates, can be achieved through various synthetic strategies. One common method involves the hetero-Diels-Alder reaction between nitroalkenes and alkenes. umpr.ac.id For example, new series of 5,6-dihydro-4H-1,2-oxazines have been synthesized via this cycloaddition reaction. umpr.ac.id

Reductive methods also provide access to these heterocyclic systems. 3,4,5,6-Tetrahydro-2H-1,2-oxazines can be prepared by the reduction of the corresponding 5,6-dihydro-4H-1,2-oxazines using sodium cyanoborohydride in acetic acid. researchgate.net

Reactivity of the N-Oxide Functionality and its Synthetic Utility

The N-oxide functionality in 5,6-dihydro-4H-1,2-oxazine N-oxides imparts unique reactivity, making them valuable intermediates in organic synthesis. acs.org These cyclic nitronates can undergo deoxygenative C–H arylation when reacted with arynes generated from Kobayashi's precursors. acs.org This reaction proceeds through a 1,3-dipolar cycloaddition of the nitronate to the aryne, forming a tricyclic nitroso acetal (B89532) intermediate. acs.org Subsequent cleavage of the N–O bond in this intermediate, promoted by a base like cesium fluoride (B91410) or an acid like trifluoroacetic acid, leads to the formation of 3-(2-hydroxyaryl)-substituted 1,2-oxazines. acs.org In some cases, the transient cycloadducts have been successfully isolated and characterized. acs.org The resulting 3-(2-hydroxyaryl)-substituted 1,2-oxazines can be further transformed, for example, through stereoselective reduction to yield 1,4-amino alcohols. acs.org

The reaction of 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides with arynes provides a pathway to substituted 3-vinyl-1,2-benzisoxazoles. nih.gov This transformation involves a [3+2]-cycloaddition followed by a [4+2]-cycloreversion, where the 1,2-oxazine N-oxides act as synthetic equivalents of unsaturated nitrile oxides. nih.gov The substitution pattern of the aryne can influence the reaction outcome, with bulky substituents leading to the selective formation of polycyclic 4,4a-dihydro-3H-benzofuro[3,2-c] nih.govnih.govoxazines. nih.gov

Furthermore, the reaction of 5,6-dihydro-4H-1,2-oxazine N-oxides with enol diazoacetates can be controlled to produce different fused heterocyclic systems. researchgate.net The use of a rhodium catalyst, such as Rh2(Oct)4, at a concentration of 2 mol% leads to a chemoselective [3+3]-annulation, yielding 1,2-oxazine-fused 1,2-oxazine derivatives. researchgate.net

Spirocyclic and Bridged 1,2-Oxazine Architectures

The construction of complex molecular architectures incorporating the 1,2-oxazine ring system, such as spirocyclic and bridged variants, has been an area of active research.

An organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters provides a novel route to chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds. nih.gov This asymmetric synthesis proceeds with good to excellent yields, excellent diastereoselectivity, and good enantioselectivity. nih.gov

Spirocyclic 1,2-oxazine N-oxides can be synthesized with complete regioselectivity through non-catalyzed hetero-Diels-Alder reactions. nih.govmdpi.com An example of this is the reaction between E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane (B75326). nih.govmdpi.com Experimental and quantum-chemical data support a polar, single-step reaction mechanism. nih.govmdpi.com Bonding Evolution Theory (BET) analysis indicates a two-stage, one-step mechanism where the C4-C5 bond forms first, followed by the O1-C6 bond. nih.govmdpi.com The resulting spirocyclic product, 8-cyano-9-phenyl-6-oxa-7-aza-spiro-[4.5]dec-7-ene 7-oxide, has been characterized by various spectroscopic methods and its molecular and crystal structure confirmed by X-ray single-crystal diffraction. mdpi.com

The development of synthetic strategies for bridged ring systems, including those containing heteroatoms like oxygen and nitrogen, is of significant interest. While specific examples for bridged 1,2-oxazines are not detailed in the provided context, general strategies for constructing bridged and fused rings often involve cycloaddition reactions or transition-metal-catalyzed "cut-and-sew" reactions of cyclic ketones. nih.gov The 2-azabicyclo[2.1.1]hexane and 2-oxabicyclo[2.1.1]hexane motifs are examples of bridged, saturated heterocycles that have found utility in medicinal chemistry. rsc.org

Synthesis of Complex Polycyclic Systems Containing 1,2-Oxazine Cores

The fusion of the 1,2-oxazine ring into larger, more complex architectures is a key strategy for developing novel molecular entities. Cycloaddition reactions, in particular, have proven to be powerful tools for this purpose, enabling the diastereoselective and enantioselective construction of bicyclic and spirocyclic systems.

[3+3]-Annulation Reactions:

A notable method for creating fused bicyclic systems is the rhodium(II)-catalyzed [3+3]-annulation of 5,6-dihydro-4H-1,2-oxazine N-oxides (cyclic nitronates) with vinyl diazoacetates. mdpi.comnih.gov This reaction proceeds efficiently to produce bicyclic unsaturated nitroso acetals, specifically 4a,5,6,7-tetrahydro-2H- mdpi.comnih.govoxazino[2,3-b] mdpi.comnih.govoxazines. The use of Rhodium(II) octanoate (B1194180) in THF at room temperature has been identified as the optimal condition, delivering the target polycyclic products in good yields and with high diastereoselectivity. mdpi.comnih.gov This approach represents a formal [3+3]-cycloaddition, expanding the synthetic utility of cyclic nitronates beyond the more common [3+2]-cycloaddition pathways. mdpi.com

Intermolecular [4+2] Cycloadditions:

The classic Hetero-Diels-Alder (HDA) reaction provides another route to polycyclic oxazines. The reaction between E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane, for instance, yields spirocyclic-1,2-oxazine N-oxides. mdpi.com Unusually, this transformation proceeds effectively under non-catalytic conditions in a chloroform (B151607) solution at 60 °C, with complete regiocontrol. mdpi.com

Furthermore, asymmetric organocatalytic [4+2] cycloadditions have been developed to synthesize chiral spirocyclic scaffolds. The reaction between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester affords chiral 1,2-oxazinane spirocyclic compounds in good to excellent yields and with high diastereo- and enantioselectivity. nih.gov

Cycloaddition with Cyclopropanes:

Dihydro-4H-1,2-oxazines can undergo cycloaddition with cyclopropane (B1198618) diesters to form the valued hexahydro-2H-pyrrolo[1,2-b] mdpi.comnih.govoxazine (B8389632) framework. nih.govacs.org This reaction provides a straightforward method for assembling this specific fused heterocyclic system. A cascade one-pot variant of this strategy has also been shown to be effective. nih.govacs.org

| Reaction Type | Reactants | Key Conditions | Product Core Structure | Key Features | Reference |

|---|---|---|---|---|---|

| [3+3]-Annulation | Cyclic Nitronates + Vinyl Diazoacetates | Rh(II) octanoate, THF, Room Temp. | mdpi.comnih.govoxazino[2,3-b] mdpi.comnih.govoxazine | High diastereoselectivity; good yields. | mdpi.comnih.gov |

| Hetero-Diels-Alder | E-2-aryl-1-cyano-1-nitroethenes + Methylenecyclopentane | Non-catalytic, Chloroform, 60 °C | Spirocyclic-1,2-oxazine N-oxide | Full regiocontrol. | mdpi.com |

| Organocatalytic [4+2] Cycloaddition | Methyleneindolinones + γ-aminooxy-α,β-unsaturated ester | Organocatalyst | Chiral Spirocyclic 1,2-oxazinane | High diastereo- and enantioselectivity. | nih.gov |

| Cycloaddition | Dihydro-4H-1,2-oxazines + Cyclopropane diester | - | Hexahydro-2H-pyrrolo[1,2-b] mdpi.comnih.govoxazine | Effective for specific fused system; one-pot variant available. | nih.govacs.org |

Ring Contraction and Expansion Reactions to Generate Other Heterocyclic Systems

The 1,2-oxazine ring is not only a synthetic target but also a malleable intermediate that can be chemically transformed into other heterocyclic systems through ring contraction or expansion, thereby broadening its synthetic potential.

Ring Contraction to Pyrrole (B145914) and Pyrroline Derivatives:

The bicyclic mdpi.comnih.govoxazino[2,3-b] mdpi.comnih.govoxazines, synthesized via [3+3]-annulation, can undergo a productive ring contraction. mdpi.com Under basic conditions, specifically with the combined action of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and an alcohol, the unsaturated oxazine ring within these nitroso acetals contracts to form the corresponding pyrrole ring, yielding pyrrolo[1,2-b] mdpi.comnih.govoxazine derivatives. mdpi.comnih.gov This transformation can be performed sequentially in a one-pot fashion with the initial annulation, providing a rapid route to these oxazine-annulated pyrroles. mdpi.com

In a different example, 6-Amino-4-trifluoromethyl-5,6-dihydro-4H-1,2-oxazine 2-oxides have been observed to undergo a spontaneous rearrangement, contracting to form 4-amino-2-hydroxy-4-trifluoromethyl-3,4-dihydro-2H-pyrrole 1-oxides. researchgate.net

Ring Expansion Reactions:

Ring expansion reactions provide another avenue for structural diversification. For instance, dibromocyclopropane-fused 1,2-oxazinanes undergo ring expansion to form seven-membered 1,2-oxazepines when heated with potassium carbonate in methanol. researchgate.net

Conversely, ring expansion of a smaller ring can be a method to synthesize the 1,2-oxazine core itself. A convenient, additive-free synthesis of dihydro-4H-1,2-oxazines has been developed via a Cloke–Wilson-type ring expansion. nih.govacs.org This reaction involves treating aryl-substituted cyclopropane carbaldehydes with a hydroxylamine (B1172632) salt. nih.govacs.org Less reactive cyclopropyl (B3062369) ketones can also undergo this transformation with the aid of catalytic p-toluenesulfonic acid monohydrate. nih.gov

| Transformation Type | Starting Material | Key Reagents/Conditions | Product Heterocycle | Reference |

|---|---|---|---|---|

| Ring Contraction | mdpi.comnih.govoxazino[2,3-b] mdpi.comnih.govoxazines | DBU, Alcohol | Pyrrolo[1,2-b] mdpi.comnih.govoxazine | mdpi.comnih.gov |

| Ring Contraction (Spontaneous) | 6-Amino-4-trifluoromethyl-5,6-dihydro-4H-1,2-oxazine 2-oxide | - | 1-Pyrroline N-oxide | researchgate.net |

| Ring Expansion | Dibromocyclopropane-fused 1,2-oxazinane | Potassium carbonate, Methanol, Heat | 1,2-Oxazepine | researchgate.net |

| Ring Expansion (to form oxazine) | Aryl-substituted cyclopropane carbaldehyde | Hydroxylamine salt | Dihydro-4H-1,2-oxazine | nih.govacs.org |

Advanced Spectroscopic and Analytical Methodologies in 4h 1,2 Oxazine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation in Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4H-1,2-oxazine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, while more advanced techniques like the Nuclear Overhauser Effect (NOE) are pivotal for determining stereochemistry.

In the study of complex 1,2-oxazine derivatives, ¹H NMR coupling constants are instrumental in assigning relative stereochemistry. For instance, diagnostic vicinal proton-proton (³JHH) couplings can help determine the conformation of the oxazine (B8389632) ring. researchgate.net The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, allowing for the assignment of substituents as axial or equatorial. In some cases, long-range couplings, such as the four-bond "W-coupling" (⁴JHH), can provide further evidence for specific stereochemical arrangements, like the exo-stereochemistry in certain cycloadducts. researchgate.net

Nuclear Overhauser Effect (NOE) experiments, particularly Gradient Enhanced Nuclear Overhauser Effect Spectroscopy (GOESY), are powerful tools for elucidating the spatial proximity of protons. beilstein-journals.org By irradiating a specific proton, enhancements in the signals of nearby protons can be observed, providing direct evidence for their relative stereochemistry. beilstein-journals.org For example, NOE correlations were used to establish the relative configuration of a newly formed stereogenic center in a bicyclic 1,2-oxazine derivative. beilstein-journals.org In another instance, the absence of significant NOE correlation peaks helped to differentiate between possible isomeric structures. acs.org

The combination of coupling constant analysis and NOE data provides a robust method for the stereochemical assignment of complex this compound derivatives.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|

| 3-(4-Bromophenyl)-2,4-dihydro-1H-naphtho[1,2-e] researchgate.nethumanjournals.comoxazine | Ar-H | 7.84 | t | 8.2 | nih.gov |

| Ar-H | 7.71 | d | 8.2 | nih.gov | |

| Ar-H | 7.52 | t | 8.4 | nih.gov | |

| O-CH₂-N | 5.51 | s | - | nih.gov | |

| Ar-CH₂-N | 5.03 | s | - | nih.gov | |

| 3-(4-Chlorophenyl)-2,4-dihydro-1H-naphtho[1,2-e] researchgate.nethumanjournals.comoxazine | Ar-H | 7.84 | t | 8.2 | nih.gov |

| Ar-H | 7.71 | d | 8.2 | nih.gov | |

| Ar-H | 7.53 | t | 8.2 | nih.gov | |

| O-CH₂-N | 5.51 | s | - | nih.gov | |

| Ar-CH₂-N | 5.03 | s | - | nih.gov | |

| 3-(4-Methyl phenyl)-2,4-dihydro-1H-naphtho[1,2-e] researchgate.nethumanjournals.comoxazine | Ar-H | 7.82 | t | 8.2 | nih.gov |

| Ar-H | 7.69 | d | 8.2 | nih.gov | |

| Ar-H | 7.51 | t | 8.0 | nih.gov | |

| O-CH₂-N | 5.52 | s | - | nih.gov | |

| Ar-CH₂-N | 5.02 | s | - | nih.gov | |

| CH₃-Ar | 2.24 | s | - | nih.gov | |

| 3-(4-Ethyl phenyl)-2,4-dihydro-1H-naphtho[1,2-e] researchgate.nethumanjournals.comoxazine | Ar-H | 7.80-7.85 | m | - | nih.gov |

| Ar-H | 7.69-7.71 | m | - | nih.gov | |

| O-CH₂-N | 5.49 | s | - | nih.gov | |

| Ar-CH₂-N | 5.00 | s | - | nih.gov | |

| -CH₂-CH₃ | 2.49-2.54 | m | - | nih.gov |

Utilization of High-Resolution Mass Spectrometry for Mechanistic Pathway Interrogation and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a vital tool in the study of 4H-1,2-oxazines, offering precise mass measurements that allow for the determination of elemental compositions. nih.gov This capability is crucial for confirming the identity of newly synthesized compounds and for investigating reaction mechanisms by identifying transient intermediates.

HRMS techniques, such as Electrospray Ionization-Time of Flight (ESI-TOF), are routinely used to confirm the molecular formula of this compound derivatives. diva-portal.org The high mass accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned structure. nih.gov For example, HRMS was used to confirm the molecular ion of a naphtho[1,8-de] researchgate.netcore.ac.ukoxazin-4-ol derivative and to rule out the formation of a dimerization product. mdpi.com

Furthermore, HRMS is instrumental in studying reaction pathways. By analyzing the reaction mixture at various time points, it is possible to detect and identify reaction intermediates, providing direct evidence for a proposed mechanism. The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule and its potential breakdown products. ubaya.ac.id In the investigation of a hetero-Diels-Alder reaction, HRMS analysis of the product, including the observation of specific fragment ions, helped to confirm the regioselectivity of the cycloaddition. mdpi.com

Table 2: HRMS Data for Selected this compound Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Methyl 2-Amino-4-oxo-4H-benzo[e] researchgate.nethumanjournals.comoxazine-6-carboxylate | ESI-TOF [M+H]⁺ | 221.0562 | 221.0572 | diva-portal.org |

| 2-Amino-6-acetyl-4H-benzo[e] researchgate.nethumanjournals.comoxazin-4-one | ESI-TOF [M+H]⁺ | 205.0613 | 205.0615 | diva-portal.org |

| Naphtho[1,8-de] researchgate.netcore.ac.ukoxazin-4-ol derivative | ESI [M+H]⁺ | 216.0661 | 216.0661 | mdpi.com |

| Benzyl (4aR,5S)-5-(4-methoxyphenyl)-7,7-dimethyl-4a,5,6,7-tetrahydro-2H- researchgate.netcore.ac.ukoxazino[2,3-b] researchgate.netcore.ac.ukoxazine-4-carboxylate | ESI [M+H]⁺ | 348.1805 | 348.1805 | mdpi.com |

X-ray Crystallography for Absolute and Relative Configuration Determination of Novel this compound Structures

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute and relative configurations of chiral centers. chem-soc.si This technique has been instrumental in unequivocally establishing the structures of novel this compound derivatives.

For complex molecules with multiple stereocenters, X-ray diffraction analysis of a single crystal can provide unambiguous proof of its stereochemistry, which can be challenging to determine solely by spectroscopic methods. researchgate.netcore.ac.uk For instance, the absolute configuration of a 1,2-oxazine derivative was successfully determined by X-ray analysis, revealing a well-defined half-chair conformation of the oxazine ring. beilstein-journals.org In another study, the crystal structure of a 1,2-oxazine derivative confirmed the formation of the heterocyclic ring and provided detailed information on bond lengths and angles. core.ac.uk

The data obtained from X-ray crystallography, often presented as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, not only confirms the connectivity of atoms but also provides insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the crystal packing and physical properties of the compound. mdpi.compsu.edu

Table 3: Crystallographic Data for a Representative this compound Derivative

| Parameter | (3R,3a'S,4'S,6a'S)-2-(2',2'-Dimethyltetrahydrofuro[3,4-d] researchgate.nethumanjournals.comdioxol-4'-yl)-4-methoxy-3-phenyl-3,6-dihydro-2H- researchgate.netcore.ac.ukoxazine |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₅ |

| Molecular Weight | 333.37 |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 5.6042(12) |

| b (Å) | 16.756(4) |

| c (Å) | 17.839(4) |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | 1675.2(6) |

| Z | 4 |

| Temperature (K) | 133(2) |

| Reference | beilstein-journals.org |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring in this compound Synthesis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. libretexts.org In the context of this compound research, IR spectroscopy is valuable for confirming the formation of the oxazine ring and for monitoring the progress of a reaction.

The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to its functional groups. For example, the C=N stretching vibration is typically observed in the range of 1600-1500 cm⁻¹. humanjournals.com The presence of other functional groups, such as carbonyl (C=O), hydroxyl (O-H), or amine (N-H) groups, will also give rise to distinct absorption bands in the IR spectrum. humanjournals.comubaya.ac.id The formation of a 2-phenyl-4H-benzo[d] researchgate.nethumanjournals.comoxazin-4-one was confirmed by the appearance of absorption bands at 1764 cm⁻¹ (C=O lactone) and 1614 cm⁻¹ (-C=N). ubaya.ac.id

In addition to structural characterization, IR spectroscopy can be used for real-time reaction monitoring. mt.com Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy allow chemists to follow the disappearance of reactant signals and the appearance of product signals over time. mt.comresearchgate.net This provides valuable kinetic data and can help in optimizing reaction conditions. For instance, low-temperature in-situ ATR FT-IR was used to monitor the acylation of a nitronate, providing insights into the reaction mechanism and the evolution of intermediates. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching (Aromatic) | ~3070 | nih.gov |

| C-H Stretching (Aliphatic) | 3000-2850 | humanjournals.com |

| C=O Stretching (Lactone) | ~1764 | ubaya.ac.id |

| C=C Stretching (Aromatic) | 1680-1640 | humanjournals.com |

| C=N Stretching | 1614-1579 | humanjournals.comubaya.ac.id |

Applications of 4h 1,2 Oxazine As a Versatile Synthetic Scaffold

Role as Precursors for Diverse Nitrogen-Oxygen Heterocycles

The inherent reactivity of the N-O bond within the 1,2-oxazine ring, coupled with the functionality that can be readily introduced at various positions, makes it an ideal starting point for the synthesis of other heterocyclic systems. The controlled cleavage and rearrangement of the oxazine (B8389632) core allows for the directed synthesis of a variety of valuable nitrogen- and oxygen-containing compounds.

The transformation of 1,2-oxazines into five-membered heterocycles like pyrroles, pyrrolidines, and tetrahydrofurans is a testament to their synthetic utility. These conversions often proceed with high efficiency and stereocontrol, providing access to highly functionalized derivatives that are otherwise difficult to obtain.

Highly functionalized pyrroles can be effectively synthesized from 3,6-dihydro-1,2-oxazines. googleapis.comresearchgate.net One method involves the use of a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions. googleapis.comresearchgate.net This approach is also amenable to a one-pot synthesis where the 3,6-dihydro-1,2-oxazine is formed in situ via a hetero-Diels-Alder reaction between a nitroso dienophile and a 1,3-diene, followed by the Cu/C-catalyzed conversion to the corresponding pyrrole (B145914). googleapis.com Another strategy employs a two-step process where nitrosoarenes are generated and trapped by conjugated dienes to form 3,6-dihydro-2H- researcher.lifegoogle.com-oxazines, which are then transformed into N-arylpyrroles using a CuCl catalyst. google.com The conversion of tetrahydro-1,2-oxazines into pyrroles has also been demonstrated through a sequence involving dehydrocarbonylation to a 4,5-dihydro-1,2-oxazine, which then undergoes base-mediated N-O bond cleavage and condensation. clockss.org

The synthesis of pyrrolidines from 1,2-oxazines often involves a reductive ring contraction. academie-sciences.frgoogle.com For instance, enantiopure hydroxylated pyrrolidine (B122466) derivatives have been prepared from enantiopure 3,6-dihydro-2H-1,2-oxazines. researchgate.net The process can involve diastereoselective hydroboration of the oxazine, followed by samarium diiodide-induced N-O bond cleavage to generate a 1,4-amino alcohol, which is then cyclized to the corresponding polyhydroxylated pyrrolidine. researchgate.net This method provides access to potential glycosidase inhibitors. researchgate.net Additionally, unexpected pyrrolidine formation has been observed during Lewis acid-promoted cycloadditions involving donor-acceptor cyclobutanes and nitrosoarenes, where the initially formed tetrahydro-1,2-oxazine rearranges. rsc.org

The synthesis of tetrahydrofuran (B95107) derivatives from 1,2-oxazines can be achieved through reductive 1,2-oxazine ring contraction. acs.org This transformation highlights the versatility of the oxazine scaffold in accessing not only nitrogen-containing heterocycles but also purely oxygenated ring systems.

| Starting Material | Reagents/Conditions | Product | Reference(s) |

| 3,6-Dihydro-1,2-oxazines | Cu/C, neat heating | Pyrroles | googleapis.comresearchgate.net |

| 3,6-Dihydro-2H- researcher.lifegoogle.com-oxazines | CuCl | N-Arylpyrroles | google.com |

| Tetrahydro-1,2-oxazines | 1. Dehydrocarbonylation 2. Base | Pyrroles | clockss.org |

| Enantiopure 3,6-dihydro-2H-1,2-oxazines | 1. Hydroboration 2. SmI₂, Mesyl chloride | Polyhydroxylated pyrrolidines | researchgate.net |

| 3-(2-Hydroxyaryl)-substituted 1,2-oxazines | Stereoselective reduction | Tetrahydrofuran derivatives | acs.org |

The reductive cleavage of the N-O bond in 1,2-oxazines is a widely used and efficient method for the synthesis of 1,4-amino alcohols. researchgate.netmdpi.com These valuable synthetic intermediates can be obtained with a high degree of stereocontrol, making this a powerful tool in asymmetric synthesis. mdpi.com For example, conjugated dienes can be converted to 1,2-oxazines through reaction with an acyl nitroso dienophile, and these oxazines are then reduced to yield 1,4-N-acetylamino alcohols. The reaction of α,β-unsaturated aldehydes under aminocatalytic conditions can provide polysubstituted tetrahydro-1,2-oxazine derivatives, which are direct precursors to functionalized 1,4-amino alcohols. mdpi.com A dual-organocatalyst-promoted asymmetric cascade reaction has also been developed for the synthesis of optically active 1,2-oxazine derivatives, which can be subsequently cleaved to afford enantiopure syn-1,4-amino alcohol derivatives.

The 1,2-oxazine framework is also a key precursor in the synthesis of aza-sugars, which are carbohydrate mimetics with significant biological activity. The hetero-Diels-Alder reaction of nitroso compounds allows for the construction of 3,6-dihydro-1,2-oxazine rings with the necessary substitution patterns for the synthesis of various aza-sugars, including both pyrrolidine and piperidine (B6355638) analogues. researchgate.net For instance, enantiopure 1,2-oxazine derivatives can be transformed into enantiopure hydroxylated 2H-1,2-oxazine derivatives, which can then be converted to acyclic aminopolyols, the building blocks of aza-sugars. These transformations often involve stereoselective hydroboration and subsequent cleavage of the N-O bond.

Strategic Intermediates in the Construction of Complex Organic Molecules

The utility of 1,2-oxazines as synthetic intermediates extends to the total synthesis of complex natural products and other biologically active molecules. googleapis.comresearcher.life Their ability to be transformed into various other functional groups and heterocyclic systems makes them powerful building blocks in convergent synthetic strategies. For example, a methodology for synthesizing pyrrole derivatives from 1,2-oxazine intermediates has been applied to the synthesis of a precursor to atorvastatin. Furthermore, the bicyclic tetrahydro-1,2-oxazine subunit is a core feature of the natural product gliovirin, and its synthesis has been achieved through a diastereoselective copper-catalyzed cyclization. acs.org The strategic employment of 1,2-oxazines in the total synthesis of various natural products underscores their importance in modern organic synthesis.

Exploration in Materials Science: Precursors for Electronic Materials

The unique electronic properties of the 1,2-oxazine ring have led to its exploration in the field of materials science, particularly in the development of novel electronic materials. The incorporation of this heterocycle into polymeric structures and charge transfer systems is an active area of research.

While polythiophenes and polypyrroles are the most well-known conducting polymers, there is growing interest in alternative heterocyclic systems. clockss.org Oxazine-based chemistry presents a largely unexplored avenue for the development of new semiconducting materials. researchgate.net Research has focused on the synthesis of 5,6-fused oxazines that could be incorporated into conducting polymers through methods like transition metal coupling reactions or electrochemical polymerization. clockss.org

One notable example is poly(N-methyl-3,4-dihydrothieno[3,4-b] researcher.lifeclockss.orgoxazine) (PMDTO), which is a derivative of poly(3,4-ethylenedioxythiophene) (PEDOT), a benchmark conducting polymer. researcher.lifegoogle.com PMDTO is considered a conducting polymer and is part of a class of materials that are being investigated for their electrochromic properties. researcher.lifegoogle.com The synthesis of such polymers often involves the polymerization of oxazine-functionalized monomers.

| Polymer Name | Abbreviation | Type | Reference(s) |

| Poly(N-methyl-3,4-dihydrothieno[3,4-b] researcher.lifeclockss.orgoxazine) | PMDTO | Conducting Polymer | researcher.lifegoogle.com |

| Poly(thieno[3,4-b]-1,4-oxathiane) | PEOTT | Conducting Polymer | researcher.lifegoogle.com |

| Poly(N-ethyl-3,4-dihydrothieno[3,4-b] researcher.lifeclockss.orgoxazine) | PEDTO | Conducting Polymer | researcher.life |

The electron-rich nature of the 1,2-oxazine ring makes it a suitable component for charge transfer systems, which are crucial for applications in non-linear optics (NLO) and other electronic devices. Theoretical calculations on a 1,2-oxazine-containing perylene (B46583) system have indicated significant charge transfer optical properties. The synthesis and characterization of 1,4-disubstituted cyclopenta[d] researcher.lifegoogle.comoxazines have shown their potential as precursors for materials with NLO applications. clockss.org X-ray crystallographic analysis of a thienyl-substituted cyclopenta[d] researcher.lifegoogle.comoxazine revealed favorable π-π stacking, which is a critical factor for efficient intermolecular charge transfer. clockss.org

Current Challenges and Future Perspectives in 4h 1,2 Oxazine Chemistry Research

Development of Green and Sustainable Synthetic Methodologies for 4H-1,2-Oxazine

The increasing emphasis on environmentally responsible chemical synthesis has spurred the development of green methodologies for constructing the this compound core. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. scispace.com Consequently, a major challenge lies in creating efficient and sustainable alternatives.

Recent efforts have focused on one-pot syntheses and the use of eco-friendly solvents like water. scispace.comnih.gov For instance, an environmentally friendly procedure for the synthesis of 1,2-bis(2H-benzo[e] vulcanchem.comontosight.aioxazin-3(4H)-yl)ethanes has been reported using water as a solvent, with a comparative study showing the benefits of microwave-assisted synthesis. scispace.com Another approach involves the use of heterogeneous catalysts that can be easily recovered and reused. A copper on carbon (Cu/C) catalyst has been successfully employed for the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This method also allows for a one-pot synthesis starting from the in situ formation of the 3,6-dihydro-1,2-oxazine via a hetero-Diels-Alder reaction. rsc.org

The development of catalytic systems that promote high atom economy and minimize byproducts is a key area of future research. The use of bismuth oxide (Bi2O3) as a catalyst for the synthesis of 1,2-oxazine derivatives represents a step in this direction. core.ac.uk Furthermore, exploring solvent-free reaction conditions and utilizing renewable starting materials will be crucial for advancing the green synthesis of 4H-1,2-oxazines. researchgate.net

Table 1: Comparison of Conventional and Green Synthetic Approaches for Oxazine (B8389632) Derivatives

| Parameter | Conventional Methods | Green/Sustainable Methods | Source(s) |

| Solvent | Often volatile and toxic organic solvents | Water, neat conditions (solvent-free) | scispace.comrsc.org |

| Catalyst | Homogeneous catalysts, often requiring difficult separation | Heterogeneous catalysts (e.g., Cu/C, Bi2O3), reusable | rsc.orgcore.ac.uk |

| Reaction Conditions | Often require high temperatures and prolonged reaction times | Microwave irradiation, ambient temperature | scispace.comnih.gov |

| Waste Generation | Can produce significant amounts of byproducts and waste | Higher atom economy, reduced waste | rsc.org |

| Overall Process | Multi-step syntheses are common | One-pot procedures are increasingly developed | scispace.comrsc.org |

Elucidation of Underexplored Reactivity Pathways and Stereoselective Control

While significant progress has been made in the synthesis of 4H-1,2-oxazines, their full reactive potential remains to be unlocked. A key challenge is to move beyond well-established transformations and explore novel reactivity pathways. The facile cleavage of the N-O bond in the 1,2-oxazine ring is a dominant feature of their chemistry, making them useful precursors for a variety of functionalized molecules. sci-hub.se

Recent research has begun to explore less common reactions. For example, the [3+3]-annulation of cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) with vinyl diazoacetates, catalyzed by rhodium(II) octanoate (B1194180), provides a diastereoselective route to bicyclic unsaturated nitroso acetals. mdpi.com These products can then undergo a base-promoted ring contraction to form pyrrolo[1,2-b] vulcanchem.comoxazine derivatives. mdpi.com

Achieving stereoselective control in reactions involving 4H-1,2-oxazines is another critical frontier. The development of asymmetric syntheses is essential for accessing enantiopure products, which are often required for biological applications. One strategy involves the use of chiral auxiliaries. For instance, an L-erythrose-derived N-glycosyl nitrone has been used in a [3+3] cyclization with lithiated alkoxyallenes to produce enantiopure hydroxylated 2H-1,2-oxazine derivatives. beilstein-journals.org Another approach is the use of chiral catalysts. An efficient chiral gold(I) complex-catalyzed method has been developed for the cycloisomerization/regio- and enantioselective nitroso-Diels-Alder reaction of 1,6-diyne esters with nitrosobenzenes, yielding a variety of tetrahydro-1H-benzo[c] vulcanchem.comoxazines with high enantiomeric excess. researchgate.net

Future work in this area should focus on discovering new catalytic systems that can control both regioselectivity and stereoselectivity. The exploration of reactions that proceed via novel mechanisms, such as polar single-step pathways in hetero-Diels-Alder reactions, will also be crucial for expanding the synthetic utility of this heterocyclic system. mdpi.com

Table 2: Examples of Stereoselective Syntheses Involving 1,2-Oxazines

| Reaction Type | Chiral Source | Product Type | Diastereoselectivity/Enantioselectivity | Source(s) |

| [3+3] Cyclization | L-erythrose-derived N-glycosyl nitrone (chiral auxiliary) | Enantiopure hydroxylated 2H-1,2-oxazines | Moderate diastereoselectivity | beilstein-journals.org |

| Nitroso-Diels-Alder Reaction | Chiral gold(I) complex (catalyst) | Tetrahydro-1H-benzo[c] vulcanchem.comoxazines | Up to 99% enantiomeric excess | researchgate.net |

| Nucleophilic Addition | Lewis acid (e.g., ZnCl2, SnCl4) mediated | syn,anti,syn-oxazine and syn,syn,anti-oxazine | High syn- or anti-selectivity depending on substrate and Lewis acid | acs.org |

| Asymmetric Hydrogenation | Stabilized Wittig olefination and subsequent hydrogenation | all-syn oxazine | Excellent diastereoselectivity | nih.gov |

Advanced Computational Predictions for Rational Design of Novel this compound Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. researchgate.net In the context of this compound chemistry, computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role in elucidating reaction mechanisms, predicting reactivity, and guiding the rational design of new synthetic strategies. acs.orgrsc.org

DFT calculations have been used to study the mechanism of various reactions involving 1,2-oxazines. For example, theoretical studies of the 1,3-dipolar cycloaddition of cyclopropanes and nitrones to form tetrahydro-1,2-oxazines have revealed two competing pathways: an asymmetric concerted pathway and a stepwise zwitterionic pathway. cdnsciencepub.com These calculations also showed that a Lewis acid catalyst can significantly lower the reaction barrier. cdnsciencepub.com Similarly, DFT studies on the retro-Diels-Alder reaction of 4H-1,2-benzoxazines have provided evidence for a polarized transition state, which helps to explain the observed effects of substituents and solvent polarity on the reaction rate. acs.org